molecular formula C6H6Br2ClN3 B13660378 2,5-Dibromonicotinimidamide hydrochloride

2,5-Dibromonicotinimidamide hydrochloride

Cat. No.: B13660378
M. Wt: 315.39 g/mol
InChI Key: SGGPMKYAKKCIMZ-UHFFFAOYSA-N
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Description

2,5-Dibromonicotinimidamide hydrochloride is a chemical compound that belongs to the class of nicotinimidamides It is characterized by the presence of two bromine atoms at the 2 and 5 positions of the nicotinimidamide ring, and a hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromonicotinimidamide hydrochloride typically involves the bromination of nicotinimidamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 5 positions. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of nicotinimidamide, followed by its bromination and subsequent conversion to the hydrochloride salt. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromonicotinimidamide hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinimidamides, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

2,5-Dibromonicotinimidamide hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-Dibromonicotinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atoms and the nicotinimidamide moiety play a crucial role in its biological activity. The compound may act by inhibiting certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2,5-Dibromonicotinimidamide hydrochloride can be compared with other similar compounds, such as:

    2,5-Dichloronicotinimidamide hydrochloride: Similar structure but with chlorine atoms instead of bromine.

    2,5-Difluoronicotinimidamide hydrochloride: Similar structure but with fluorine atoms instead of bromine.

    2,5-Diiodonicotinimidamide hydrochloride: Similar structure but with iodine atoms instead of bromine.

Uniqueness

The uniqueness of this compound lies in its specific bromine substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of bromine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H6Br2ClN3

Molecular Weight

315.39 g/mol

IUPAC Name

2,5-dibromopyridine-3-carboximidamide;hydrochloride

InChI

InChI=1S/C6H5Br2N3.ClH/c7-3-1-4(6(9)10)5(8)11-2-3;/h1-2H,(H3,9,10);1H

InChI Key

SGGPMKYAKKCIMZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=N)N)Br)Br.Cl

Origin of Product

United States

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